

Methyl 3-(bromomethyl)benzoate CAS number and structure

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Compound of Interest

Compound Name: Methyl 3-(bromomethyl)benzoate

Cat. No.: B073705

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An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Methyl 3-

(bromomethyl)benzoate, a key building block in synthetic organic and medicinal chemistry. This document outlines its chemical properties, safety information, and detailed experimental protocols for its synthesis and application, with a focus on its role in the development of complex molecular architectures for pharmaceutical research.

Core Compound Information

Chemical Structure:

Caption: 2D Structure of Methyl 3-(bromomethyl)benzoate

CAS Number: 1129-28-8[1][2][3][4]

Physicochemical and Safety Data

The quantitative properties and safety information for **Methyl 3-(bromomethyl)benzoate** are summarized below.

Table 1: Physicochemical Properties



Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ BrO ₂	[1][2][3][4]
Molecular Weight	229.07 g/mol	[1][2][3][4]
Appearance	White crystalline powder or crystals	[1]
Melting Point	41-47 °C	[2][4][5]
Boiling Point	112-114 °C at 3 mmHg	[1][2][4][5]
Density	1.47 g/cm ³	[1][2]
Solubility	Soluble in Methanol; Slightly soluble in water	[1][2]
Flash Point	>110 °C (>230 °F) - closed cup	[3]
SMILES	COC(=O)c1cccc(CBr)c1	[2][4][5]
InChI Key	YUHSMQQNPRLEEJ- UHFFFAOYSA-N	[2][4][5]

Table 2: GHS Safety and Hazard Information



Category	Information	Source(s)
Signal Word	Danger	[3]
Hazard Statements	H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction)	[3]
Precautionary Statements	P260, P272, P280, P301 + P312, P303 + P361 + P353, P305 + P351 + P338	[3]
Hazard Class	Acute Toxicity 4 (Oral), Skin Corrosion 1B, Skin Sensitization 1	[3]
Storage Class	8A - Combustible, corrosive hazardous materials	[3]

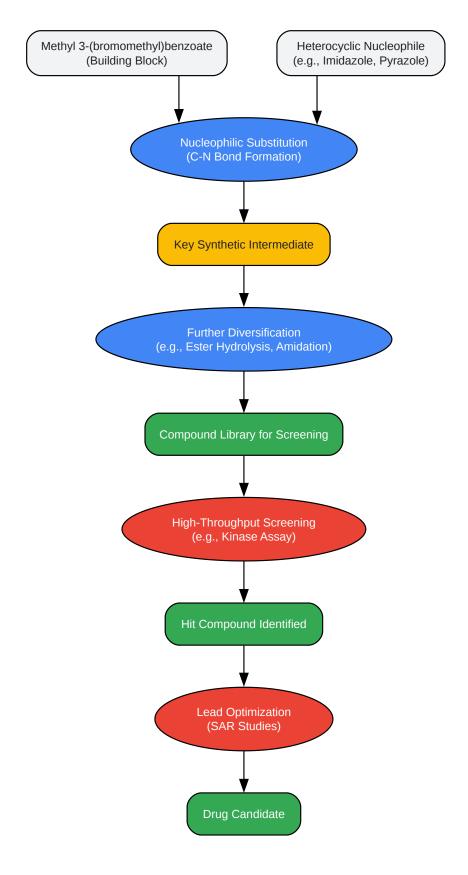
Applications in Research and Drug Development

Methyl 3-(bromomethyl)benzoate is a versatile bifunctional reagent widely used in organic synthesis.[6] Its primary value lies in its two distinct reactive sites:

- Activated Benzyl Bromide: The bromomethyl group is an excellent electrophile, highly susceptible to nucleophilic substitution (S_n2-type) reactions. This allows for the efficient introduction of a functionalized benzyl moiety.[6]
- Methyl Ester: The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a secondary handle for molecular diversification.[6]

These features make it a crucial intermediate for building complex molecular scaffolds. It is frequently employed in the synthesis of pharmaceutical candidates, including kinase inhibitors and receptor agonists/antagonists, and is instrumental in structure-activity relationship (SAR) studies.[6] A key application is the alkylation of nitrogen atoms within heterocyclic systems, a common strategy in the synthesis of bioactive compounds.[6]





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Caption: Role in a Drug Discovery Workflow



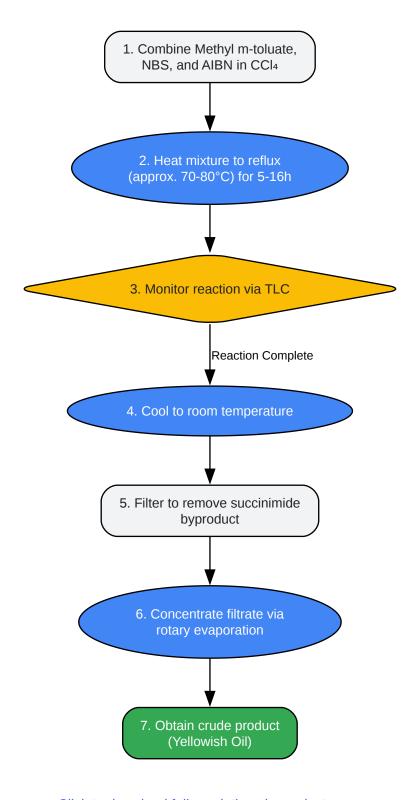
Experimental Protocols

Detailed methodologies for the synthesis of **Methyl 3-(bromomethyl)benzoate** and a representative application are provided below.

Protocol 1: Synthesis of Methyl 3-(bromomethyl)benzoate

This protocol details the synthesis via free-radical bromination of methyl m-toluate.





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Caption: Synthesis Workflow Diagram

Methodology:

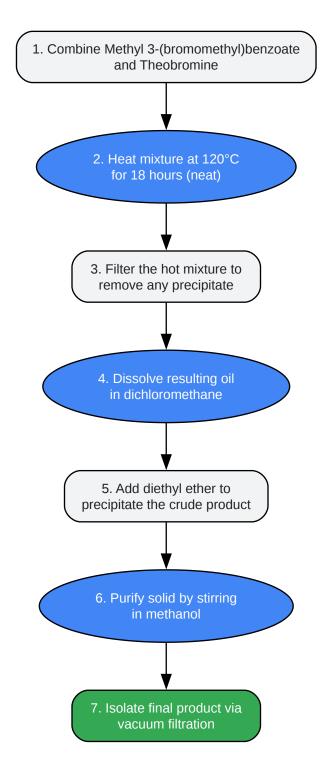


- Reaction Setup: To a dry three-necked flask, add methyl m-toluate (1.0 eq) and a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
- Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).
- Bromination: Add N-Bromosuccinimide (NBS) (approx. 1.1-1.2 eq) portion-wise to the solution.
- Heating: Heat the reaction mixture to reflux (70-80°C) for 5 to 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. The solid byproduct, succinimide, is removed by filtration.
- Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellowish oil.[1] Further purification can be achieved via silica gel chromatography if necessary.

Protocol 2: Synthesis of an N-Substituted Imidazolium Salt

This protocol demonstrates the use of **Methyl 3-(bromomethyl)benzoate** as an alkylating agent for a heterocyclic nucleophile, a common step in the synthesis of N-heterocyclic carbene (NHC) precursors and other bioactive molecules.





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Caption: Reaction Workflow with Theobromine

Methodology:

This protocol is adapted from the synthesis of a theobromine-derived imidazolium salt.



- Reaction Setup: In a reaction vessel, combine theobromine (1.0 eq) and Methyl 3-(bromomethyl)benzoate (approx. 1.1 eq). No solvent is initially required.
- Heating: Stir the mixture at 120°C for 18 hours.
- Isolation of Crude Product: Filter any precipitate from the hot mixture. The resulting oil is dissolved in a minimal amount of dichloromethane, and diethyl ether is added to precipitate the crude product as a solid.
- Purification: The crude solid is filtered and further purified by stirring with methanol for 30 minutes.
- Final Product: The purified product, the corresponding imidazolium bromide salt, is isolated as a white powder via vacuum filtration.

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